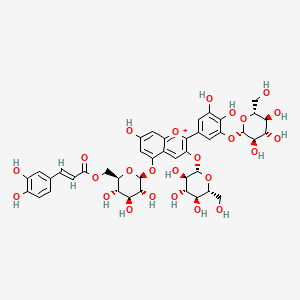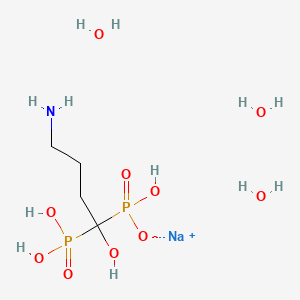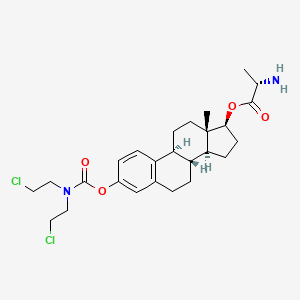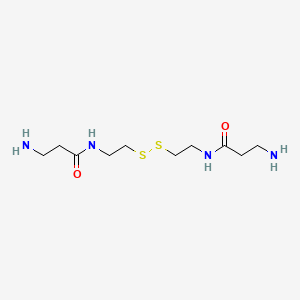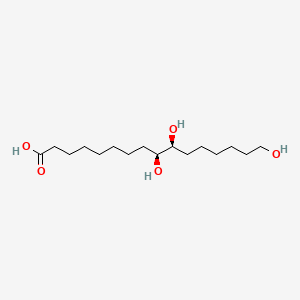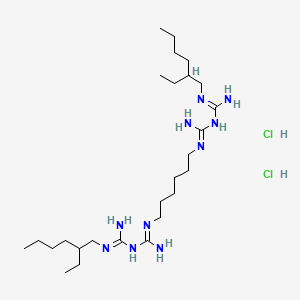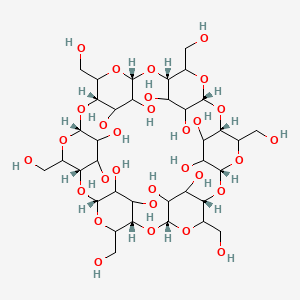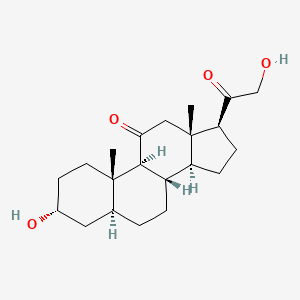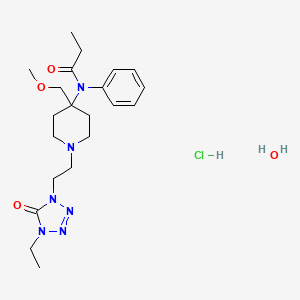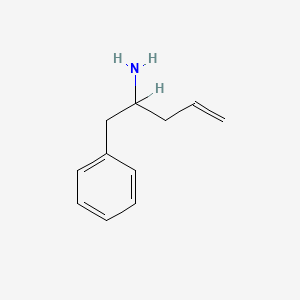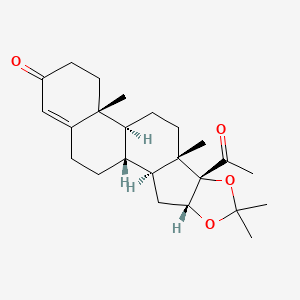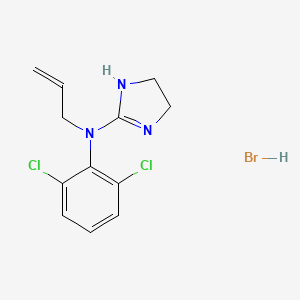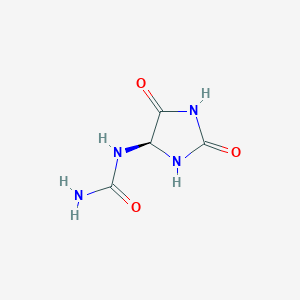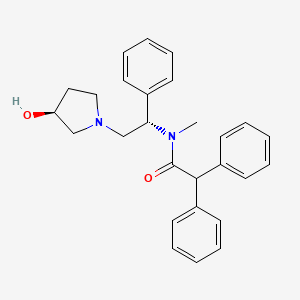
Asimadoline
Descripción general
Descripción
Asimadoline is a proprietary small molecule therapeutic, originally discovered by Merck KGaA of Darmstadt, Germany . It was initially developed to treat peripheral pain such as arthritis . Asimadoline is an orally administered agent that acts as a kappa opioid receptor agonist . It has shown promising clinical efficacy for the treatment of IBS .
Synthesis Analysis
Asimadoline hydrochloride is synthesized with a molecular formula of C27H30N2O2·HCl . Its molecular weight is 451.00 g/mol .
Molecular Structure Analysis
Asimadoline has a molecular formula of C27H30N2O2 . Its average mass is 414.539 Da and its monoisotopic mass is 414.230713 Da .
Physical And Chemical Properties Analysis
Asimadoline has a density of 1.2±0.1 g/cm3 . Its boiling point is 605.8±55.0 °C at 760 mmHg . The vapor pressure is 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 94.7±3.0 kJ/mol . The flash point is 320.2±31.5 °C . The index of refraction is 1.617 . The molar refractivity is 124.0±0.3 cm3 .
Aplicaciones Científicas De Investigación
Treatment of Irritable Bowel Syndrome (IBS)
Asimadoline is an orally administered kappa opioid receptor agonist that has shown promising clinical efficacy in the treatment of IBS. Studies using a barostat method in IBS patients have indicated potential benefits, suggesting Asimadoline could be a valuable therapeutic option for this gastrointestinal disease .
Management of Peripheral Pain
Originally developed for peripheral pain management, such as arthritis, Asimadoline acts on kappa opioid receptors to provide analgesic effects without the central nervous system side effects commonly associated with opioids .
Reducing Central Nervous System Side Effects
Due to its selective agonism of the κ-opioid receptor and low permeability across the blood-brain barrier, Asimadoline minimizes central adverse reactions. This makes it an attractive candidate for pain management without the risk of significant central side effects .
Peripheral Opioid Receptor Therapeutics
As a peripheral opioid receptor agonist, Asimadoline represents a class of analgesics that target opioid receptors at the source of pain, offering effective pain relief while avoiding central opioid side effects due to limited brain permeability .
Mecanismo De Acción
Target of Action
Asimadoline is a potent kappa-opioid receptor (KOR) agonist . KORs are primarily found in the digestive tract and play a crucial role in controlling visceral pain and bowel motility . Asimadoline has a high affinity for the kappa receptor, with approximately 500-fold greater affinity for human kappa-, as compared with either delta- or mu-opioid receptors .
Mode of Action
As an orally administered agent, Asimadoline acts as a KOR agonist . By binding to these receptors, it can modulate the perception of visceral pain and bowel motility . This makes KOR agonists like Asimadoline ideal candidates for relieving the pain, discomfort, and impaired motility common to conditions like Irritable Bowel Syndrome (IBS) and other gastrointestinal disorders .
Biochemical Pathways
The modulation of kors in the digestive tract suggests that it may influence pathways related to visceral pain perception and bowel motility
Result of Action
Asimadoline has been shown to reduce sensation in response to colonic distension at subnoxious pressures in healthy volunteers and in IBS patients without altering colonic compliance . It also reduced satiation and enhanced the postprandial gastric volume in female volunteers . In clinical trials, Asimadoline was associated with adequate relief of pain and discomfort, improvement in pain score, and an increase in the number of pain-free days in patients with IBS-D .
Safety and Hazards
Asimadoline is classified as Acute toxicity, Oral (Category 4), H302 . It is harmful if swallowed . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill/leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Propiedades
IUPAC Name |
N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,24-26,30H,17-20H2,1H3/t24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLHNYVMZCADTC-LOSJGSFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165285 | |
| Record name | Asimadoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Asimadoline is an orally administered agent that acts as a kappa opioid receptor agonist. Kappa opioid receptors are found mostly in the digestive tract and are believed to play an important role in control of visceral pain and bowel motility. As such, kappa opioid agonists are ideal candidates to relieve the pain, discomfort an impaired motility common to IBS and other gastrointestinal disorders. | |
| Record name | Asimadoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Asimadoline | |
CAS RN |
153205-46-0 | |
| Record name | Asimadoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153205-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asimadoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153205460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asimadoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Asimadoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASIMADOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0VK52NV5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Asimadoline is a potent and selective agonist of the κ-opioid receptor (KOR). [, , , , , , , , ]
A: Upon binding to KOR, asimadoline mimics the actions of endogenous κ-opioid peptides, leading to a cascade of downstream signaling events. This includes inhibition of adenylate cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels. These actions ultimately result in reduced neuronal excitability and neurotransmitter release. [, , ]
A: Asimadoline exhibits limited penetration of the blood-brain barrier, making it peripherally selective. This property is advantageous as it minimizes central nervous system side effects, such as sedation and dysphoria, which are commonly associated with centrally acting opioids. [, , ]
A: Studies suggest that asimadoline's anti-inflammatory effects may involve modulation of substance P (SP), a neuropeptide involved in pain and inflammation. In a rat model of adjuvant arthritis, asimadoline treatment led to increased SP levels in joint tissue after 12 or 21 days, which coincided with clinical improvement. This paradoxical effect could be attributed to asimadoline's ability to inhibit SP release from peripheral nerves, leading to increased tissue stores. [, ]
A: Asimadoline has the molecular formula C26H29NO3 and a molecular weight of 403.51 g/mol. []
A: Asimadoline is rapidly absorbed into the bloodstream following oral administration in healthy human volunteers. [] Specific details on its metabolic pathways are not provided in the abstracts.
A: Asimadoline's restricted ability to cross the blood-brain barrier, attributed to its hydrophilic and hydrophobic groups, contributes to its peripheral selectivity. []
A: Researchers have employed various in vitro and in vivo models to assess asimadoline's efficacy. In vitro studies utilize cell lines expressing human KOR to examine receptor binding affinity and downstream signaling. [] In vivo models include:
- Adjuvant-induced arthritis in rats: This model investigates the anti-inflammatory and analgesic effects of asimadoline in a chronic inflammatory setting. [, , , , ]
- Visceral hypersensitivity models: These models, including colorectal distension in rodents, evaluate asimadoline's effects on visceral pain, a key symptom in IBS. [, , , , ]
- Atopic dermatitis model in dogs: Topical asimadoline gel was evaluated in a canine model of atopic dermatitis, showing promising results in improving dermatitis severity. []
A: Clinical trials evaluating asimadoline in IBS have yielded mixed results. While some studies showed significant improvement in pain and bowel function in specific IBS subgroups (e.g., diarrhea-predominant IBS with moderate pain), others did not demonstrate significant benefit over placebo. [, , , , , , ] Further research is necessary to determine optimal patient populations and treatment strategies.
A: Research mentions the development of topical asimadoline gel for localized treatment of atopic dermatitis, aiming to enhance its delivery to the skin while minimizing systemic exposure. []
ANone: Several alternative therapeutic approaches are under investigation for IBS, including:
- Other KOR agonists: Compounds like fedotozine and ADL 10-0101 are being studied for their potential in IBS and other functional gastrointestinal disorders. []
- 5-HT3 receptor antagonists: Alosetron is approved for women with diarrhea-predominant IBS. []
- 5-HT4 receptor agonists: Tegaserod and prucalopride are used for constipation-predominant IBS. [, ]
- Guanylate cyclase C agonists: Linaclotide is approved for chronic idiopathic constipation and IBS with constipation. []
ANone: Key milestones in asimadoline's development include:
- Early preclinical studies: Demonstrating its potent and selective KOR agonism, peripheral selectivity, and efficacy in animal models of pain and inflammation. [, , , ]
- Phase II clinical trials: Exploring its potential in IBS and functional dyspepsia, leading to the identification of potential target patient subgroups. [, , , ]
- Development of topical formulations: Expanding its potential applications to inflammatory skin conditions like atopic dermatitis. []
A: Asimadoline research has spurred collaborations between pharmacologists, medicinal chemists, clinicians, and immunologists. For instance, investigating the role of substance P in asimadoline's anti-inflammatory effects requires expertise from both pharmacology and immunology. [, ] Similarly, developing targeted drug delivery systems involves collaboration between pharmaceutical scientists and material scientists. [] Such cross-disciplinary efforts are crucial for advancing our understanding of asimadoline's therapeutic potential and developing novel treatment strategies for various diseases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



